molecular formula C14H7ClFNO2 B6400670 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261992-04-4

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400670
CAS RN: 1261992-04-4
M. Wt: 275.66 g/mol
InChI Key: YATYEJVYBGHUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% (4-Cl-2-CFPB) is an organic compound belonging to the class of benzoic acids. It is a colorless crystalline solid that is soluble in organic solvents. 4-Cl-2-CFPB has multiple applications in the scientific research field, including use in the synthesis of new compounds, in the evaluation of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% has multiple applications in the scientific research field. It has been used in the synthesis of new compounds, such as 4-chloro-2-cyano-3-fluorobenzoic acid, 4-chloro-2-cyano-3-fluorophenylacetic acid, and 4-chloro-2-cyano-3-fluorophenylpropionic acid. It has also been used in the evaluation of biochemical and physiological effects, such as the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of the enzyme lipoxygenase (LOX). In addition, 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been used in the development of new drugs, such as the anti-inflammatory drug celecoxib.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% is related to its ability to inhibit the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are hormones involved in inflammation, pain, and fever. LOX is an enzyme involved in the biosynthesis of leukotrienes, which are hormones involved in inflammation, allergic reactions, and asthma. 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% is able to inhibit the activity of these enzymes, thus reducing the production of prostaglandins and leukotrienes and thus reducing inflammation, pain, fever, allergic reactions, and asthma.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% are related to its ability to inhibit the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). As mentioned above, 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% is able to inhibit the activity of these enzymes, thus reducing the production of prostaglandins and leukotrienes and thus reducing inflammation, pain, fever, allergic reactions, and asthma. In addition, 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have anti-cancer effects, as it has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% in laboratory experiments are its availability, its low cost, and its ability to inhibit the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The main limitation of using 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% in laboratory experiments is its lack of specificity, as it can inhibit other enzymes in addition to COX-2 and LOX.

Future Directions

The future directions for 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% include further research into its potential anti-cancer effects, its potential use as an anti-inflammatory drug, and its potential use as a novel drug for the treatment of other diseases. In addition, further research could be conducted into its ability to inhibit other enzymes, its potential use as a pesticide, and its potential use as a preservative. Finally, further research could be conducted into its potential use in the synthesis of new compounds.

Synthesis Methods

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95% is synthesized through a two-step process. The first step is the preparation of 4-chloro-2-fluorobenzoic acid (4-Cl-2-FBA). This is done by reacting 4-chlorobenzoic acid with aqueous sodium fluoride, followed by the addition of sulfuric acid and heating to reflux. The second step is the preparation of 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid, 95%, which is done by reacting 4-Cl-2-FBA with sodium cyanide in ethanol.

properties

IUPAC Name

4-chloro-2-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-9-2-3-10(14(18)19)11(6-9)12-5-8(7-17)1-4-13(12)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATYEJVYBGHUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689817
Record name 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-04-4
Record name 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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